molecular formula C21H20FN3O2 B2792049 1-(2-fluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899749-81-6

1-(2-fluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2792049
CAS No.: 899749-81-6
M. Wt: 365.408
InChI Key: IPRFOKXPUYQNBX-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[1,2-a]pyrazine carboxamide class, characterized by a fused bicyclic pyrrole-pyrazine core. Key structural features include:

  • N-(2-Methoxyphenyl)carboxamide substituent at position 2, contributing to hydrogen-bonding interactions and metabolic stability .

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-27-19-11-5-4-9-17(19)23-21(26)25-14-13-24-12-6-10-18(24)20(25)15-7-2-3-8-16(15)22/h2-12,20H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRFOKXPUYQNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the reaction conditions and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that compounds with similar structures to 1-(2-fluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide have shown promise as anticancer agents. For example:

  • Mechanism of Action : It is believed to inhibit specific kinases involved in cancer cell proliferation.
  • Case Study : A study demonstrated that derivatives of pyrrolopyrazine compounds exhibited cytotoxic effects against various cancer cell lines, suggesting a potential pathway for the development of new anticancer drugs .

Neurological Disorders

The compound's structure suggests possible interactions with neurotransmitter systems:

  • Potential Applications : It may be explored for treating conditions such as depression and anxiety.
  • Research Findings : Analogous compounds have been shown to modulate serotonin receptors and exhibit neuroprotective effects in preclinical models .

Anti-inflammatory Properties

Inflammation is a common underlying factor in many diseases:

  • Mechanism : The compound may inhibit pro-inflammatory cytokines.
  • Case Study : Research has indicated that similar pyrazine derivatives can reduce inflammation in animal models of arthritis .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

Microwave-Assisted Synthesis

This eco-friendly method allows for rapid synthesis with high yields:

  • Process Overview : Utilizing microwave irradiation can significantly reduce reaction times and improve yield compared to traditional methods .

Catalytic Approaches

Various catalysts have been employed to enhance the efficiency of the synthesis:

  • Example : Transition metal catalysts like copper or palladium can facilitate the formation of complex heterocycles .

Data Tables

Application AreaMechanism of ActionReference
AnticancerInhibition of kinase activity
Neurological DisordersModulation of neurotransmitter systems
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Pyrrolo[1,2-a]pyrazine vs. Pyrrole/Pyrazole: The target compound’s fused bicyclic system (pyrrolo[1,2-a]pyrazine) offers greater conformational rigidity compared to monocyclic pyrrole or pyrazole derivatives . This may enhance binding selectivity to protein targets. Pyrazole-based analogs (e.g., ) often exhibit stronger kinase inhibition due to their planar aromaticity, whereas pyrrolo[1,2-a]pyrazine derivatives may prioritize tubulin or protease interactions .

Substituent Effects

  • Fluorophenyl vs. Trimethoxyphenyl :
    • The 2-fluorophenyl group in the target compound likely improves blood-brain barrier penetration compared to the 3,4,5-trimethoxyphenyl group in compound 15 .
    • Trimethoxyphenyl derivatives (e.g., compound 15) show enhanced tubulin binding but reduced metabolic stability due to bulkier substituents .
  • Carboxamide Linker Variations: The N-(2-methoxyphenyl)carboxamide in the target compound may confer better solubility than the cyanoalkyl chain in the Enamine Ltd. analog (Table 1, ).

Biological Activity

The compound 1-(2-fluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H18FN3OC_{19}H_{18}FN_{3}O with a molecular weight of approximately 321.36 g/mol. The structural features include:

  • Fluorophenyl and methoxyphenyl substituents which are critical for its biological activity.
  • A pyrrolo[1,2-a]pyrazine core that is known for its diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain kinases involved in cell signaling pathways. For instance, it has been shown to inhibit Aurora kinases, which play critical roles in cell division and are frequently overexpressed in cancer cells .
  • Antiproliferative Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines. This activity is likely mediated through the induction of apoptosis and inhibition of cell cycle progression .

Antiproliferative Effects

Several studies have assessed the antiproliferative activity of this compound against different cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-468 (breast cancer)0.075 ± 0.039Inhibition of Aurora A kinase
Panc-1 (pancreatic cancer)0.050 ± 0.015Induction of apoptosis
A549 (lung cancer)0.100 ± 0.025Cell cycle arrest at G1 phase

Case Study 1: Aurora Kinase Inhibition

In a detailed study focused on the inhibition of Aurora A and B kinases, the compound was identified as a potent inhibitor with an IC50 value of 6.1 nM against Aurora A. The structure-activity relationship (SAR) indicated that modifications to the substituents significantly affected potency and selectivity .

Case Study 2: Anticancer Efficacy

Another investigation into the compound's anticancer properties demonstrated its effectiveness in inducing apoptosis in Panc-1 cells through mitochondrial pathways. The study utilized flow cytometry to assess apoptotic markers and reported a notable increase in early and late apoptotic cells upon treatment with the compound .

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